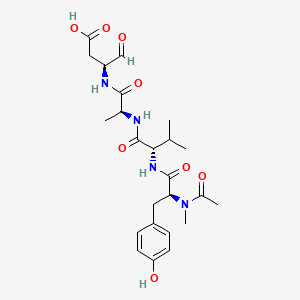

Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)” is a potent, specific, reversible inhibitor of caspase-1 (ICE). It displayed a Ki of 0.2 ± 0.1 nM for recombinant human caspase-1 .

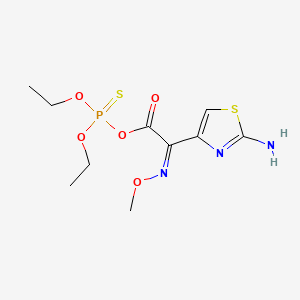

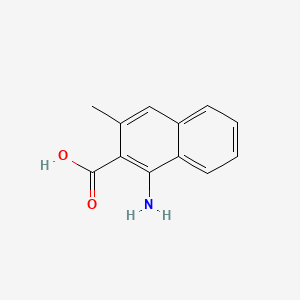

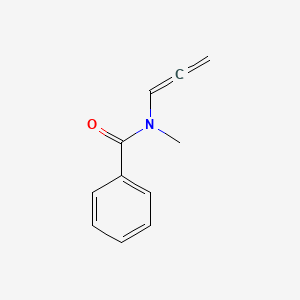

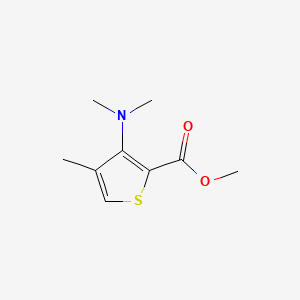

Molecular Structure Analysis

The molecular weight of “Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)” is 492.53 . The sum formula is C₂₃H₃₂N₄O₈ .Aplicaciones Científicas De Investigación

Drug Discovery Platform

CHEMBL77475 is part of the ChEMBL database, a large-scale bioactivity database for drug discovery . This database contains high-quality, curated data on bioactive molecules from the medicinal chemistry literature . It has been used by scientists in academia, not-for-profit institutes, charities, biotech companies, and large global organizations .

Neuroprotection in Cerebral Ischemia

The compound has been used in research related to cerebral ischemia . It has been found to induce long-lasting neuroprotection in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines .

Apoptosis Reduction

The compound plays a crucial role in reducing apoptosis . It has been found to significantly reduce the activity of caspase-1 and caspase-3, leading to a parallel decrease in apoptosis .

Decrease of Proinflammatory Cytokines

The compound has been found to reduce the levels of proinflammatory cytokines IL-1b and TNF-a at 24 hours . This reduction is significant in the early stages of damage progression .

Bioactivity Data Source

The compound is a source of bioactivity data in the ChEMBL database . It provides researchers with data that enables them to identify tool compounds for potential therapeutic targets, probe the available SAR data for a target, investigate phenotypic data associated with similar compounds, and identify potential off-target effects of specific chemotypes .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYDKJCHUAGGDW-VJARNRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8h-[1,3]Dioxino[5,4-f]benzothiazole](/img/structure/B573763.png)

![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)

![4H-6,9-Methanofuro[2,3-d][1,2]oxazocine](/img/structure/B573771.png)